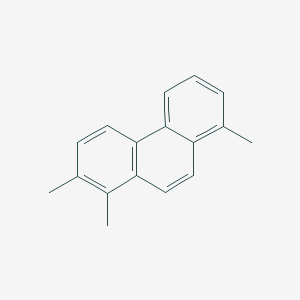

1,2,8-Trimethylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,8-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRSGUHNCVWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174167 | |

| Record name | 1,2,8-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-75-2 | |

| Record name | 1,2,8-Trimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,8-Trimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene,2,8-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,8-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8-trimethylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,8-TRIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D838QZ8UAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Natural Geological Matrices

Natural Occurrence in Sedimentary Rocks and Fossil Fuels

This compound is found in various sedimentary rocks and fossil fuels, with its concentration and distribution patterns influenced by the original organic matter input and subsequent geological processes.

The distribution of 1,2,8-trimethylphenanthrene varies across different types of geological formations, including coal, shale, and oil shale. In many crude oils and source rock bitumens, this compound is often the most abundant trimethylphenanthrene isomer. ias.ac.in Its presence has been noted in a wide range of terrestrial organic matter deposits from the Devonian to the Permian periods. geologyscience.ru

Table 1: Distribution of this compound in Various Geological Formations

| Geological Formation | Key Findings | References |

|---|---|---|

| Coal | Significantly enriched in some Permian coals. geologyscience.ru | geologyscience.ru |

| Shale | Present in Upper Devonian Woodford Shale, though in lower concentrations compared to the Viola Limestone. geoscienceworld.org It is also found in Vendian and Cambrian carbonate-shale deposits. geoscienceworld.orgresearchgate.net | geoscienceworld.orggeoscienceworld.orgresearchgate.net |

| Oil Shale | Detected in immature Permian tasmanite oil shales, with its precursor, 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (B14279253), also being present. geoscienceworld.org | geoscienceworld.org |

The occurrence of this compound shows dependencies on the stratigraphic age and the depositional environment of the source rock. For instance, it has been found to be significantly enriched in samples from the Permian and Devonian periods. geologyscience.ru In the Dniepr-Donets Basin, high-quality potential source rocks from the Upper Serpukhovian (Carboniferous) show a predominance of this compound over its isomers. lyellcollection.org This enrichment is sometimes linked to specific organisms, such as Tasmanites algae. lyellcollection.org In contrast, it appears to have been less abundant in Carboniferous depositional environments. geologyscience.ru

Studies of the Siberian Platform have revealed high concentrations of this compound in the organic matter of Vendian and Cambrian carbonate-shale deposits. geoscienceworld.orgresearchgate.net Its presence in these ancient marine sediments, along with its precursor, suggests a link to plankton-algal-bacterial origins of the initial organic matter. geoscienceworld.org

Presence in Petroleum Systems

The distribution of this compound in crude oils and their source rocks is a critical tool for petroleum system analysis, helping to correlate oils with their source and assess thermal maturity.

This compound is a common constituent of crude oils from diverse geological settings. It is generally the most abundant isomer among trimethylphenanthrenes in crude oils. ias.ac.in Its presence has been documented in oils from the Mahakam Delta and the Siberian Platform. geoscienceworld.orgresearchgate.netcore.ac.uk In Late Devonian oils from the Timan–Pechora petroleum province, this compound prevails as the organic matter reaches thermal maturity. geoscienceworld.orgsibran.ru The ratio of this compound to its precursor, 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene, can serve as an indicator of the thermal maturity of the organic matter. geoscienceworld.orgsibran.ru

Table 2: Relative Abundance of this compound in Different Petroleum Systems

| Petroleum System | Relative Abundance of this compound | Associated Source Rocks/Depositional Environment | References |

|---|---|---|---|

| Marietta Basin, Oklahoma & Texas | Present in Viola-sourced oils, virtually absent from Woodford-sourced oils. | Ordovician Viola Limestone (marine carbonate) | geoscienceworld.org |

| Anadarko Basin, Oklahoma | Significantly enriched in some Permian and Devonian samples. | Woodford Shale, Viola Limestone | geoscienceworld.orgresearchgate.net |

| Dniepr-Donets Basin, Ukraine | Predominates over other trimethylphenanthrene isomers in Upper Serpukhovian source rocks. | Upper Serpukhovian (Carboniferous) shales, rich in Tasmanites algae. | lyellcollection.org |

| Siberian Platform | High contents in Vendian and Cambrian oils. | Vendian and Cambrian carbonate-shale deposits (marine). | geoscienceworld.orgresearchgate.net |

| Timan-Pechora Petroleum Province | Dominant trimethylphenanthrene in mature Late Devonian oils. | Late Devonian domanik deposits. | geoscienceworld.orgsibran.ru |

A notable example of differentiation in source rocks is observed in the Marietta Basin, where oils sourced from the Ordovician Viola Limestone have characteristic geochemical signatures, including the presence of this compound. geoscienceworld.org In stark contrast, this compound is virtually absent from oils sourced solely from the Upper Devonian Woodford Shale in the same basin. geoscienceworld.org This distinct difference allows for the identification of oils sourced from the Viola Limestone and the characterization of mixed-source oils. geoscienceworld.org The presence of this compound in Viola oils and rock extracts is a key feature that distinguishes them from Woodford-derived hydrocarbons. geoscienceworld.org

Geochemical Significance and Biomarker Applications of 1,2,8 Trimethylphenanthrene

Role as a Thermal Maturity Indicator

The concentration of 1,2,8-trimethylphenanthrene relative to other related compounds is a reliable indicator of the thermal stress that organic matter has undergone over geological time. This makes it a crucial tool in petroleum exploration for identifying source rocks that have reached the appropriate temperature range for oil and gas generation.

Correlation with Organic Matter Transformation and Catagenesis

During the process of catagenesis, where buried organic matter is transformed into hydrocarbons due to increasing temperature and pressure, the molecular structures of biomarkers are systematically altered. In immature organic matter, a partially hydrogenated precursor, 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (B14279253) (1,1,7,8-TMHP), is often more abundant than 1,2,8-TMP. geoscienceworld.orgsibran.ruresearchgate.net As thermal maturation progresses, 1,1,7,8-TMHP undergoes aromatization, leading to the formation of the more thermally stable this compound. geoscienceworld.orgsbras.ru

This transformation is evident in studies of various source rocks, such as the Domanik deposits of the Timan–Pechora petroleum province, where immature organic matter is dominated by 1,1,7,8-TMHP, while mature samples show a prevalence of 1,2,8-TMP. geoscienceworld.orgsibran.ruresearchgate.net The relative abundance of 1,2,8-TMP among other trimethylphenanthrene isomers also changes with increasing catagenesis. geoscienceworld.org In moderately mature rocks, 1,2,8-TMP can be the dominant isomer, while in highly mature samples, its concentration may become comparable to other, more stable isomers. geoscienceworld.org

The following table illustrates the general trend of 1,2,8-TMP concentration with increasing thermal maturity.

| Maturity Stage | Relative Abundance of 1,2,8-TMP | Key Observations |

| Immature | Low | Dominated by precursor compounds like 1,1,7,8-TMHP. geoscienceworld.orgsibran.ruresearchgate.net |

| Early Mature | Increasing | Formation of 1,2,8-TMP through aromatization of precursors. geoscienceworld.org |

| Peak Mature | High | Often the most abundant trimethylphenanthrene isomer. geoscienceworld.orgias.ac.in |

| Late Mature | Decreasing | Isomerization to more stable forms and potential destruction. geoscienceworld.org |

Relationship with 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene Ratio as a Maturity Parameter

The ratio of this compound to its precursor, 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (1,2,8-TMP/1,1,7,8-TMHP), serves as a specific and sensitive maturity parameter. geoscienceworld.orgsibran.ruresearchgate.net In immature organic matter, this ratio is low, reflecting the predominance of the precursor. geoscienceworld.orgsibran.ruresearchgate.net As the organic matter matures, the ratio increases because 1,1,7,8-TMHP is converted to 1,2,8-TMP. geoscienceworld.orgsibran.ruresearchgate.net

This direct product-precursor relationship provides a robust indicator of the extent of thermal alteration. geoscienceworld.org The transition where 1,2,8-TMP begins to dominate over 1,1,7,8-TMHP signals that the organic matter has entered the oil generation window. geoscienceworld.org This parameter is particularly useful for assessing the maturity of low to medium-grade catagenesis in source rocks. geoscienceworld.org

Application in Assessing Petroleum Generation Window

The changes in the concentration of this compound and its ratio to related compounds are directly applicable to assessing the petroleum generation window. The onset of the oil window is marked by the significant increase in the 1,2,8-TMP/1,1,7,8-TMHP ratio. geoscienceworld.org The dominance of 1,2,8-TMP over other trimethyl-substituted phenanthrenes is characteristic of oils in the beginning to the middle of the oil window. geoscienceworld.org

As maturity further increases into the late oil window and gas generation zone, the relative concentration of 1,2,8-TMP may decrease as it isomerizes into more stable forms or is destroyed. geoscienceworld.orgnih.gov Therefore, by analyzing the distribution of 1,2,8-TMP and its related compounds, geochemists can effectively delineate the zones of oil generation in a sedimentary basin.

Indicators of Organic Matter Input and Paleoenvironment

Beyond its utility as a maturity indicator, this compound also provides clues about the original source of the organic matter and the depositional environment.

Differentiation of Terrigenous, Marine, Bacterial, and Algal Precursors

The presence and relative abundance of this compound can help in differentiating the source of organic matter. While it can be derived from various precursors, its association with other biomarkers is key to interpretation. For instance, a high abundance of 1,2,8-TMP in conjunction with retene (B1680549) (1-methyl-7-isopropylphenanthrene), a well-known marker for higher plants, would suggest a significant terrestrial input. researchgate.net Conversely, in ancient marine sediments like those from the Vendian and Cambrian of the Siberian Platform, 1,2,8-TMP is found to be predominant alongside its precursor, while retene is absent, pointing to a marine origin. geoscienceworld.orgresearchgate.net

The presence of the 1,2,8-TMP isomer has been linked to bacterial, algal, or terrestrial precursor materials. chemsociety.org.ng Studies have shown that the content of 1,2,8-TMP can differ significantly between marine oils and terrigenous organic matter, suggesting it can be a derivative of both triterpenoids (often from terrestrial sources) and hopanoids (typically from bacteria). geoscienceworld.org

Linkages to Specific Biological Precursors (e.g., Tricyclic Terpenoids, Hopanoids)

The molecular structure of this compound suggests a link to specific biological precursors, most notably tricyclic terpenoids. mdpi.comlyellcollection.org The diagenetic alteration of these compounds, which are found in various organisms, is believed to be a primary pathway for the formation of 1,2,8-TMP. sbras.ru For example, in Permian tasmanite oil shales, the high abundance of this compound is presumed to be derived from tricyclic hydrocarbons that are abundant in the shale. mdpi.com The proposed formation pathway involves the successive aromatization of a tricyclic precursor. geoscienceworld.orgsbras.ru

Hopanoids, which are characteristic biomarkers for bacteria, are also considered potential precursors for this compound. geoscienceworld.org This dual potential origin from both triterpenoids (often linked to higher plants and algae) and hopanoids (bacteria) underscores the importance of analyzing the entire biomarker assemblage to make accurate interpretations about the paleoenvironment.

The following table summarizes the potential precursors and their associated organic matter sources for this compound.

| Precursor Molecule Type | General Organic Matter Source | Key Associated Biomarkers |

| Tricyclic Terpenoids | Terrestrial Plants, Algae | Retene, Pimanthrene |

| Hopanoids | Bacteria | C30 Hopane, Homohopanes |

Structural Stability and Biodegradation Resistance in Geochemical Contexts

The utility of this compound (1,2,8-TMP) as a geochemical marker is intrinsically linked to its behavior under the thermal stress and biological degradation that organic matter undergoes over geological time. Its relative stability and resistance to microbial action compared to other related compounds provide valuable insights into the history of sediments and petroleum.

Structural and Thermal Stability

Phenanthrene (B1679779) and its alkylated derivatives are noted for their high thermal stability, making them useful indicators for the maturity of crude oils and source rocks. nih.gov The distribution of phenanthrene series compounds is primarily controlled by processes of isomerization and alkylation-dealkylation during catagenesis. nih.gov

A significant formation pathway for 1,2,8-TMP involves the diagenetic alteration of specific precursors. Research on Late Devonian domanik deposits in the Timan–Pechora petroleum province has identified 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (1,1,7,8-TMHP) as a key precursor. geoscienceworld.org In immature organic matter, 1,1,7,8-TMHP is the dominant compound. geoscienceworld.orgsibran.ru As thermal maturity increases, a successive aromatization process occurs, leading to the formation of the more stable, fully aromatic 1,2,8-TMP. geoscienceworld.org This transformation is so consistent that the ratio of 1,2,8-TMP to 1,1,7,8-TMHP can serve as a reliable indicator of organic matter maturity. geoscienceworld.orgsibran.ru

This relationship has been observed in various geological settings. For instance, studies of Permian tasmanite oil shales in Tasmania, Australia, have shown that while immature samples contain the partially hydrogenated precursor, more mature samples are characterized by a high abundance of 1,2,8-TMP. geoscienceworld.orgmdpi.comsemanticscholar.org The relative abundance of this compound was found to increase with rising maturity. osti.gov

While seemingly contradictory, studies on the thermodynamic stability of the 33 most stable trimethylphenanthrene isomers suggest that 1,2,8-TMP is one of the least stable. geoscienceworld.orgnewsama.com Its prevalence in mature source rocks is therefore not a product of inherent thermodynamic stability alone, but rather the result of its formation from specific, abundant biological precursors during the maturation process. geoscienceworld.org

| Thermal Maturity Stage | Dominant Compound | Ratio of 1,2,8-TMP / 1,1,7,8-TMHP | Geochemical Interpretation |

|---|---|---|---|

| Immature | 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (1,1,7,8-TMHP) | Low | Initial stage of diagenesis; insufficient thermal stress for significant aromatization. geoscienceworld.org |

| Mature (Oil Window) | This compound (1,2,8-TMP) | High | Sufficient thermal maturation has converted the precursor to 1,2,8-TMP. geoscienceworld.orgsibran.ru |

| Over-mature | This compound (1,2,8-TMP) and other stable isomers | Variable / May decrease due to cracking | Advanced catagenesis; potential for cracking of alkylphenanthrenes. nih.gov |

Biodegradation Resistance

In contrast to its persistence during thermal maturation, this compound displays a notable susceptibility to microbial alteration. The biodegradation of petroleum in reservoirs is a common secondary alteration process that significantly changes its chemical composition. Polycyclic aromatic hydrocarbons (PAHs) are generally more resistant to biodegradation than simpler molecules like n-alkanes. nih.govresearchgate.net However, within the PAH class, there is a clear hierarchy of resistance.

Research on biodegraded oil columns in the Liaohe Basin, NE China, has provided detailed insights into the relative susceptibility of different C₃-alkylphenanthrene isomers. researchgate.net These studies have shown that 1,2,8-TMP is the least resistant of these isomers to biodegradation. researchgate.net In oils that have experienced light to moderate biodegradation, 1,2,8-TMP is abundant, but its concentration becomes progressively depleted as the extent of biodegradation increases. researchgate.net

Further studies on seeping oil samples have confirmed this "medium sensitivity" to biodegradation. researchgate.net In some cases, the relative concentration of 1,2,8-TMP may temporarily increase in the early stages of biodegradation as more susceptible compounds (like the phenanthrene series) are removed first. researchgate.net However, as biodegradation progresses, 1,2,8-TMP is consumed, being less refractory than highly resistant compounds like triaromatic steroids. researchgate.net This predictable pattern of depletion allows the relative abundance of 1,2,8-TMP to be used to assess the extent of biodegradation in a petroleum reservoir.

| Biodegradation Level | Relative Abundance of 1,2,8-TMP | Interpretation |

|---|---|---|

| Non-biodegraded to Lightly biodegraded (e.g., PM Level <3) | High / Abundant | Considered a primary component before significant microbial alteration. researchgate.net |

| Moderately biodegraded (e.g., PM Levels 3-6) | Decreasing / Depleted | 1,2,8-TMP is actively consumed by microbes, indicating an intermediate stage of biodegradation. researchgate.net |

| Heavily biodegraded (e.g., PM Level >6) | Very Low to Absent | The compound has been largely removed, while more resistant compounds like certain DMPs and triaromatic steroids persist. researchgate.netresearchgate.net |

Synthetic Methodologies and Chemical Transformations of Phenanthrene Derivatives

Seminal and Established Synthesis Routes for 1,2,8-Trimethylphenanthrene

The classical approaches to synthesizing the phenanthrene (B1679779) skeleton, such as the Haworth synthesis, the Bardhan-Sengupta synthesis, and the Pschorr cyclization, have laid the foundation for the preparation of a wide array of phenanthrene derivatives. quimicaorganica.orgias.ac.inwikipedia.org These methods typically involve the construction of a key intermediate followed by cyclization and aromatization steps to yield the final phenanthrene core. quimicaorganica.orgquimicaorganica.org

One of the earliest and most direct routes to this compound was reported by Haworth and Mavin in 1932. chemistry-online.com This synthesis is a multi-step process that builds upon the principles of classical phenanthrene syntheses. The key steps of this established route are outlined below:

Preparation of the Keto-acid Intermediate: The synthesis commences with the preparation of a keto-acid, which serves as a crucial precursor for the subsequent cyclization.

Reduction and Cyclization: The keto-acid undergoes reduction, followed by cyclization to form a tetrahydrophenanthrene derivative. For instance, 1-keto-2,8-dimethyl-1,2,3,4-tetrahydrophenanthrene can be synthesized and serve as a key intermediate.

Introduction of the Third Methyl Group and Aromatization: The final methyl group is introduced via a Grignard reaction with methylmagnesium iodide (MgMeI). The resulting alcohol is then subjected to dehydrogenation, typically using selenium at high temperatures, to yield the fully aromatic this compound.

This seminal work provided a clear and reproducible pathway to this compound, and its principles are still relevant in the strategic design of synthetic routes to polysubstituted phenanthrenes.

Advanced Synthetic Strategies for Phenanthrene Derivatives

In recent decades, a plethora of advanced synthetic methodologies have been developed to overcome the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity. These modern techniques offer milder conditions, greater functional group tolerance, and improved efficiency.

Photocyclization Approaches

The photochemical cyclization of stilbenes and their derivatives is a powerful and widely used method for the synthesis of phenanthrenes. espublisher.com This reaction typically involves the UV irradiation of a stilbene (B7821643) precursor in the presence of an oxidant. A significant advancement in this area is the use of a tosyl group on the central double bond of the stilbene, which, upon irradiation in the presence of a base, leads directly to the phenanthrene product. espublisher.com This modified approach offers a versatile and efficient route to a diverse range of phenanthrenes and phenanthrenoids. espublisher.com Continuous flow photocyclization has also been developed, allowing for the scalable synthesis of functionalized phenanthrenes.

Ring-Closing Metathesis and Aromatization

Ring-closing metathesis (RCM) has emerged as a potent tool for the construction of cyclic systems, including the phenanthrene nucleus. An efficient strategy involves the RCM of diene precursors, followed by an aromatization step to furnish the phenanthrene derivatives. rsc.org This approach often involves the vinylation of a naphthaldehyde derivative, followed by allylation and subsequent one-pot RCM/dehydration. rsc.org This methodology provides rapid access to a variety of functionalized phenanthrenes and hydroxyphenanthrenes. rsc.org

Metal-Catalyzed Reaction Pathways

Transition metal-catalyzed reactions have revolutionized the synthesis of phenanthrenes, offering high efficiency and selectivity.

C-H Activation: Palladium-catalyzed C-H activation has become a cornerstone for the synthesis of decorated π-conjugated polycyclic aromatic hydrocarbons. quora.com This approach allows for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized substrates. quora.com Rhodium-catalyzed C-H activation and annulation of 2-biphenylboronic acids with various coupling partners also provides an efficient route to phenanthrenes. drugfuture.com

Heck Reactions: The palladium-catalyzed Heck reaction is another valuable tool for phenanthrene synthesis. lscollege.ac.in A novel approach involves an intramolecular Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde, yielding phenanthrene and its derivatives. lscollege.ac.in This method has been successfully applied to synthesize mono- and dialkyl phenanthrenes. espublisher.com

Palladium-catalyzed Cycloisomerizations: Palladium catalysis can also be employed in domino one-pot reactions to construct phenanthrene derivatives. acs.org One such strategy involves the reaction of aryl iodides with ortho-bromobenzoyl chlorides and norbornadiene, proceeding through ortho-C-H activation, decarbonylation, and a retro-Diels-Alder process. acs.org

| Catalyst/Reagent | Reaction Type | Key Features |

| Palladium(II) Acetate | C-H Activation/Arylation | One-pot tandem reaction for unsymmetric phenanthrenes. |

| Rhodium Complexes | C-H Activation/Annulation | Annulation of 2-biphenylboronic acids with alkynes or diazo compounds. drugfuture.com |

| Palladium Catalysts | Heck Reaction | Intramolecular reaction followed by Reverse Diels-Alder. lscollege.ac.in |

| Palladium/Norbornadiene | Domino Reaction | One-pot synthesis via C-H activation and decarbonylation. acs.org |

Acid-Catalyzed Annulation Reactions

Acid-catalyzed annulation reactions provide a direct method for the construction of the phenanthrene ring system. For instance, the treatment of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of a Lewis acid like B(C6F5)3 leads to the formation of 4,5-diarylphenanthrenes with high regioselectivity. publish.csiro.aucdnsciencepub.com This method is particularly useful for the synthesis of sterically hindered phenanthrenes. publish.csiro.aucdnsciencepub.com Brønsted acids can also catalyze the cyclization of ortho-alkynyl biaryls to yield phenanthrenes under mild conditions.

Multi-Step Synthesis with Selective Functionalization

Modern synthetic strategies often involve multi-step sequences that allow for the precise and selective introduction of functional groups onto the phenanthrene core. A powerful approach combines directed ortho metalation (DoM) with Suzuki-Miyaura cross-coupling and directed remote metalation (DreM). This methodology enables the regiospecific synthesis of various alkylphenanthrenes in high purity and on a gram scale. Another versatile multi-step synthesis starts from functionalized phenanthrene derivatives, such as dicarbaldehydes, which can be prepared through bromination and subsequent functional group transformations.

Isomerization and Aromatization Pathways in Geochemical Processes

The formation and transformation of alkylated phenanthrenes, such as this compound, in geological settings are complex processes governed by the diagenetic and catagenetic alteration of organic matter. These reactions, primarily isomerization and aromatization, are driven by increasing thermal stress over geological time and provide valuable insights into the origin and thermal history of sedimentary organic matter and fossil fuels.

Formation from Partly Hydrogenated Precursors

This compound (1,2,8-TMP) is not typically synthesized directly by living organisms but is a secondary biomarker formed during diagenesis. geoscienceworld.org Research indicates that it originates from the chemical transformation of more complex, partly hydrogenated precursor molecules derived from natural products.

One of the primary formation pathways involves the aromatization of a partly hydrogenated precursor, 1,1,7,8-tetramethyl-1,2,3,4-tetrahydrophenanthrene (B14279253) (TMTHP). geoscienceworld.orgresearchgate.net This relationship is a key indicator of organic matter maturity; in immature organic matter, the precursor TMTHP is more abundant, while the concentration of 1,2,8-TMP increases as thermal maturation progresses. researchgate.net

The precursors to TMTHP and, subsequently, 1,2,8-TMP are believed to be various cyclic terpenoids. Several putative pathways have been proposed based on the analysis of different sedimentary rocks. geoscienceworld.org For instance, in some Permian shales, the origin of C18 TMTHP has been linked to the aromatization and degradation of tricyclic terpenoids. geoscienceworld.org In other geological settings, such as Jurassic shales, it is suggested that TMTHP is derived from tetrahymanol, which converts to gammacerene before the cleavage of its B-ring and subsequent aromatization. geoscienceworld.org Another proposed pathway involves the cleavage of the D-ring in isoarborinol, a compound found in ancient sediments, followed by aromatization. geoscienceworld.org

Table 1: Proposed Geochemical Precursors and Formation Pathways for this compound

| Immediate Precursor | Ultimate Biological Precursor (Hypothesized) | Key Transformation Process | Geological Context Example | Reference |

|---|---|---|---|---|

| 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene (TMTHP) | Tricyclic Terpenoids | Aromatization & Degradation | Permian Tasmanite Shales | geoscienceworld.org |

| 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene (TMTHP) | Tetrahymanol (via Gammacerene) | B-ring Cleavage & Aromatization | Jurassic Shales | geoscienceworld.org |

| 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene (TMTHP) | Isoarborinol | D-ring Cleavage & Aromatization | Precambrian and Cambrian Shales | geoscienceworld.org |

| Tricyclic Hydrocarbons | Tasmanites (algae) | Aromatization | Tasmanite Oil Shale | mdpi.com |

Influence of Thermal Stress and Diagenesis

The transformation of precursors into this compound is fundamentally controlled by thermal stress during diagenesis and catagenesis. As sedimentary organic matter is buried deeper and subjected to higher temperatures, a series of chemical reactions occurs, including dehydrogenation, which leads to the formation of aromatic rings. sbras.ru

The process of aromatization is central to the formation of 1,2,8-TMP from its hydrogenated precursors like TMTHP. researchgate.net With increasing thermal maturity, the partly hydrogenated ring system of the precursor molecule becomes unstable and loses hydrogen atoms, resulting in the thermodynamically more stable, fully aromatic phenanthrene structure. This conversion is well-documented in various geological contexts. For example, studies of Tasmanite oil shale show a high abundance of this compound in more mature samples, which is presumed to be derived from the aromatization of tricyclic hydrocarbons abundant in the less mature shale. mdpi.com Artificial maturation experiments, such as laser pyrolysis, have confirmed that pyrolysis-induced aromatization is a key formation mechanism. mdpi.com

The ratio of the aromatized product to its precursor is a widely used geochemical parameter to assess the thermal maturity of source rocks and oils. researchgate.net Specifically, the ratio of 1,2,8-TMP to 1,1,7,8-TMHP has been shown to increase with growing thermal maturation, making it a useful indicator of the "oil window" in certain rock formations. researchgate.net The transformation of biomolecules within buried organic matter during sedimentation, diagenesis, and catagenesis produces a wide spectrum of petroleum hydrocarbons, with aromatization reactions being a key step in this process. sbras.ru

Table 2: Effect of Thermal Maturation on this compound Abundance

| Maturity Level | Observation | Geochemical Interpretation | Reference |

|---|---|---|---|

| Immature Organic Matter | 1,1,7,8-TMHP dominates over 1,2,8-TMP. | Insufficient thermal stress for complete aromatization of the precursor. | researchgate.net |

| Mature Organic Matter (e.g., "Oil Window") | The ratio of 1,2,8-TMP to 1,1,7,8-TMHP increases; 1,2,8-TMP becomes prevalent. | Increased thermal stress drives the aromatization of TMTHP to form 1,2,8-TMP. | researchgate.netmdpi.com |

| Artificial Maturation (Pyrolysis) | Abundant formation of alkyl aromatic hydrocarbons, including phenanthrenes. | Demonstrates that thermal stress directly induces aromatization reactions. | mdpi.com |

Theoretical and Computational Studies on Trimethylphenanthrene Isomers

Thermodynamic Stability and Enthalpies of Formation Calculations

The thermodynamic stability of a molecule is a critical factor in determining its prevalence and persistence in various environments. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the enthalpies of formation (ΔHf°) for different isomers. A lower enthalpy of formation signifies greater thermodynamic stability.

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and its derivatives, stability is largely influenced by the arrangement of substituents on the aromatic core. The placement of methyl groups in trimethylphenanthrene isomers dictates the degree of steric strain and electronic interactions within the molecule. Generally, isomers with methyl groups that minimize steric hindrance are thermodynamically favored. For instance, methyl groups at the β-positions (2, 3, 6, 7) of the phenanthrene nucleus tend to result in more stable isomers compared to those with substitutions at the more sterically crowded α-positions (1, 4, 5, 8).

While specific, experimentally validated enthalpy of formation data for the full range of trimethylphenanthrene isomers are not extensively documented in readily available literature, theoretical calculations can provide reliable estimates. These calculations would reveal the relative stability of 1,2,8-trimethylphenanthrene in comparison to its various isomers. The presence of methyl groups at positions 1, 2, and 8 suggests a degree of steric interaction that would likely render it less stable than some other isomers where the methyl groups are more dispersed.

Below is a representative data table illustrating the type of information that can be obtained from such computational studies. The values presented are hypothetical and serve to demonstrate the expected trends in stability among trimethylphenanthrene isomers.

| Isomer Name | Predicted Relative Enthalpy of Formation (kJ/mol) | Predicted Relative Stability |

| 1,2,7-Trimethylphenanthrene | (Calculated Value) | (Relative Ranking) |

| This compound | (Calculated Value) | (Relative Ranking) |

| 1,3,7-Trimethylphenanthrene | (Calculated Value) | (Relative Ranking) |

| 1,6,7-Trimethylphenanthrene | (Calculated Value) | (Relative Ranking) |

| 2,6,9-Trimethylphenanthrene | (Calculated Value) | (Relative Ranking) |

| (Note: This table is illustrative. Generating accurate data requires specific quantum chemical calculations for each isomer.) |

Mechanistic Insights into Isomerization and Formation Pathways

Computational studies are also invaluable for elucidating the complex reaction mechanisms involved in the formation and isomerization of alkylated PAHs. These processes are particularly relevant in fields such as geochemistry, where the distribution of isomers can serve as an indicator of the thermal maturity of sediments.

Isomerization Pathways: The interconversion of trimethylphenanthrene isomers is thought to proceed via acid-catalyzed mechanisms involving carbocation intermediates. Theoretical modeling can map out the potential energy surface for these reactions, identifying the most likely pathways and the associated activation energy barriers. A common proposed mechanism involves a series of 1,2-methyl shifts, also known as Wagner-Meerwein rearrangements.

A computational investigation into such a process would typically involve the following steps:

Protonation: Modeling the addition of a proton to the aromatic system to form a carbocationic intermediate.

Carbocation Rearrangement: Calculating the energy barrier for a methyl group to migrate to an adjacent carbon atom, forming a new, potentially more stable, carbocation.

Deprotonation: Simulating the loss of a proton to regenerate the aromatic system, resulting in a different trimethylphenanthrene isomer.

By comparing the energy profiles of different possible rearrangement pathways, researchers can determine the most kinetically and thermodynamically favorable routes for isomerization.

Formation Pathways: The formation of the phenanthrene skeleton itself can be modeled computationally, with studies suggesting pathways involving radical-mediated cyclization of smaller aromatic precursors. For example, the reaction of a phenyl radical with phenylacetylene (B144264) has been theoretically investigated as a route to phenanthrene.

The subsequent alkylation to form trimethylphenanthrenes likely involves reactions with methyl donors under thermal conditions. The initial distribution of isomers formed is governed by the kinetics of these alkylation reactions. Over geological timescales or under prolonged thermal stress, this initial distribution can evolve through the isomerization processes described above, gradually shifting towards a mixture enriched in the most thermodynamically stable isomers. Computational modeling of these formation and isomerization pathways provides a deeper understanding of the origins and transformations of this compound and its related isomers in natural and industrial settings.

Future Research Directions in 1,2,8 Trimethylphenanthrene Studies

Refinement of Geochemical Maturity and Source Parameters

The distribution and relative abundance of phenanthrene (B1679779) and its alkylated derivatives are established indicators of the thermal maturity of source rocks and crude oils. The underlying principle is the differential thermodynamic stability of various isomers, with β-isomers (e.g., 2- and 3-methylphenanthrene) being more stable than α-isomers (e.g., 1- and 9-methylphenanthrene). nih.govresearchgate.net Consequently, ratios of these isomers, such as the Methylphenanthrene Index (MPI-1), often correlate with vitrinite reflectance and other maturity indicators. scholaris.ca

Future research will likely focus on developing more robust and isomer-specific maturity parameters that incorporate trimethylphenanthrenes like 1,2,8-trimethylphenanthrene. Studies have shown that the distribution of phenanthrene series compounds is complex and cannot be explained by a single reaction process during thermal evolution. nih.gov New parameters, such as the ratio of dimethylphenanthrenes to trimethylphenanthrenes (DMPs/TMPs), have been proposed for mature to over-mature source rocks. nih.gov

Further investigation is needed to delineate the specific thermal behavior of this compound relative to its other isomers across a wide range of maturities and source rock types. This will involve systematic pyrolysis experiments and analysis of a broader suite of natural samples. The goal is to develop more precise multiparameter models that can deconvolve the effects of thermal maturation from variations in the original organic matter input, thereby refining oil-source rock correlation and basin modeling.

Table 1: Proposed Future Research on Geochemical Parameters

| Research Area | Objective | Expected Outcome |

| Isomer-Specific Thermal Stability | Determine the kinetic parameters for the formation and degradation of this compound. | A more accurate understanding of its stability window and its utility as a precise maturity indicator. |

| Source Rock Influence | Investigate the distribution of this compound in various kerogen types. | Development of source-specific parameters to differentiate between marine, lacustrine, and terrestrial inputs. |

| Integrated Maturity Models | Combine data on trimethylphenanthrene isomers with other biomarker and isotopic data. | More robust and reliable models for assessing thermal maturity and petroleum system history. |

Elucidation of Specific Biosynthetic Pathways of Precursors

The presence of specific polycyclic aromatic hydrocarbons in the geosphere is often linked to biogenic precursors from terrestrial and aquatic organisms. For many trimethylphenanthrenes, a likely biosynthetic precursor is abietic acid, a diterpenoid resin acid abundant in coniferous plants. researchgate.net Through diagenetic processes, abietic acid is thought to undergo defunctionalization and aromatization to form retene (B1680549) (1-methyl-7-isopropylphenanthrene), which can then be further altered to other trimethylphenanthrene isomers. researchgate.net

While this general pathway is accepted, the specific microbial and/or thermal degradation routes that lead to the formation of the 1,2,8-isomer are not well understood. Future research should aim to elucidate these specific biosynthetic and diagenetic pathways. This could involve:

Laboratory degradation studies: Incubating abietic acid and retene with specific microbial consortia known to degrade hydrocarbons to identify the enzymatic pathways and intermediate products.

Tracer experiments: Using isotopically labeled precursors to track the transformation pathways during simulated diagenesis.

Genomic and metabolomic analyses: Identifying the genes and enzymes responsible for the specific degradation steps in microorganisms.

A clearer understanding of these pathways will strengthen the use of this compound as a specific biomarker for terrestrial input, potentially even allowing for the differentiation of specific types of precursor vegetation.

Development of Novel Analytical Techniques for Enhanced Resolution and Specificity

The accurate identification and quantification of this compound in complex geological samples is challenging due to the presence of numerous isomers with similar physicochemical properties. Traditional gas chromatography-mass spectrometry (GC-MS) often struggles to achieve baseline separation of all trimethylphenanthrene isomers.

Future research will focus on the development and application of advanced analytical techniques to overcome these limitations. A particularly promising approach is comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (TOF-MS). researchgate.netnih.govnsf.gov GC×GC provides significantly enhanced peak capacity and resolution compared to conventional GC, allowing for the separation of closely co-eluting isomers. researchgate.netnih.gov

Further advancements in this area may include:

Novel stationary phases: The development of new GC column stationary phases with unique selectivities for PAH isomers.

Advanced ionization techniques: The use of softer ionization methods in mass spectrometry to reduce fragmentation and enhance the identification of molecular ions.

Coupling with other analytical dimensions: Exploring the hyphenation of GC×GC with other techniques, such as ion mobility spectrometry, to provide an additional dimension of separation based on molecular shape.

These advancements will enable more accurate and precise quantification of this compound, leading to more reliable geochemical interpretations.

Advanced Computational Modeling of Reactivity and Stability in Geochemical Systems

Computational chemistry offers a powerful tool for understanding the fundamental properties of molecules and predicting their behavior under various conditions. Future research on this compound will increasingly leverage advanced computational modeling to investigate its reactivity and stability in geochemical systems.

Quantum chemical calculations , such as those based on density functional theory (DFT), can be used to determine the thermodynamic stabilities of different trimethylphenanthrene isomers. researchgate.netpatsnap.comnih.gov These calculations can help to explain the observed distributions of isomers in natural samples as a function of thermal maturity. researchgate.net For instance, quantum chemical calculations have confirmed that β-isomers of methylphenanthrene are significantly more thermostable than their α-counterparts. researchgate.net

Future computational studies could focus on:

Modeling reaction pathways: Simulating the potential reaction pathways for the formation and degradation of this compound during diagenesis and catagenesis.

Predicting spectroscopic properties: Calculating theoretical mass spectra and NMR chemical shifts to aid in the identification of unknown isomers in complex mixtures.

Investigating intermolecular interactions: Modeling the interactions of this compound with kerogen and mineral surfaces to understand its partitioning and transport behavior in the subsurface.

By integrating computational modeling with experimental data, a more comprehensive and quantitative understanding of the geochemical significance of this compound can be achieved. This will ultimately enhance its application in petroleum exploration and environmental geochemistry. acs.orgogj.comsearchanddiscovery.com

Q & A

Q. What analytical methods are recommended for identifying 1,2,8-Trimethylphenanthrene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, leveraging molecular ion peaks (e.g., m/z 220) and retention indices. For validation, compare sample spectra with reference standards (e.g., λmax = 258, 278, 288, 300, 335, 351 nm and m/z 220, 205) to confirm specificity. Co-elution risks, such as interference from retene (C4-phenanthrene), necessitate deconvolution algorithms or time-of-flight (TOF) MS for resolution .

Q. What synthetic pathways are documented for this compound?

Synthesis via oxidative dehydrogenation of epimeric alcohols derived from friedelin (a triterpenoid) has been reported. Chromic acid oxidation followed by selenium-catalyzed dehydrogenation at 315°C produces this compound alongside other methylated PAHs. Reaction conditions (temperature, catalyst purity) critically influence isomer selectivity .

Q. How does this compound occur in environmental matrices?

It is associated with incomplete combustion sources, such as wildfire emissions and fossil fuel pyrolysis. Lichen biomonitoring studies (e.g., Hypogymnia physodes) have detected it in regions impacted by anthropogenic pollution, with GC-MS confirming its presence in particulate matter .

Advanced Research Questions

Q. How can co-elution challenges with structurally similar PAHs be mitigated during GC-MS analysis?

Use high-resolution TOF-MS to resolve overlapping peaks (e.g., 1,2,6- vs. This compound). For quadrupole MS, apply spectral deconvolution to isolate target ions (m/z 220) from interfering signals (m/z 252, 237). Validation requires spiking samples with deuterated analogs or synthetic standards to confirm recovery rates and minimize false positives .

Q. What methodologies differentiate this compound from its structural isomers?

Combine retention time alignment with diagnostic fragment ions. For example, this compound exhibits a unique mass spectral fingerprint (e.g., m/z 205 from methyl loss) distinct from 1,2,6- or 1,3,9-isomers. Nuclear magnetic resonance (NMR) can further resolve positional isomerism by analyzing aromatic proton splitting patterns .

Q. How should experimental designs account for matrix effects in quantitative toxicology studies?

Use isotope-dilution MS (e.g., ¹³C-labeled internal standards) to correct for ion suppression/enhancement in complex matrices (e.g., soil, biological tissues). Dose-response studies should include controls for co-occurring PAHs (e.g., benzo[a]pyrene) to assess synergistic effects. Statistical models (e.g., ARIMA) may optimize sampling schedules and reduce variability in longitudinal data .

Methodological Notes

- Spectral Validation : Cross-reference λmax and m/z ratios with published libraries to avoid misidentification .

- Synthetic Controls : Monitor reaction intermediates via thin-layer chromatography (TLC) to ensure pathway fidelity .

- Environmental Sampling : Deploy passive air samplers with polyurethane foam (PUF) to capture airborne PAHs, followed by Soxhlet extraction and silica gel cleanup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.